

A Technical Guide to Methyl 2-Methyl-4-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-Methyl-4-nitrobenzoate*

Cat. No.: *B181074*

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methyl 2-Methyl-4-nitrobenzoate**, a key chemical intermediate. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, its critical applications in pharmaceutical development, and essential safety and handling procedures.

Compound Identification and Structure

The formal IUPAC name for the compound is **methyl 2-methyl-4-nitrobenzoate**.^[1] It is systematically identified by the CAS Number 62621-09-4.^{[1][2]} This compound is a substituted aromatic ester, featuring a methyl ester group, a methyl group at position 2, and a nitro group at position 4 of the benzene ring. These functional groups dictate its reactivity and utility as a building block in organic synthesis.

Key Identifiers:

- IUPAC Name: **methyl 2-methyl-4-nitrobenzoate**^[1]
- Synonyms: 2-Methyl-4-nitro-benzoic acid methyl ester, Methyl 4-Nitro-o-toluate^[1]
- CAS Number: 62621-09-4^{[1][2]}

- Molecular Formula: C₉H₉NO₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 195.17 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical and Spectroscopic Properties

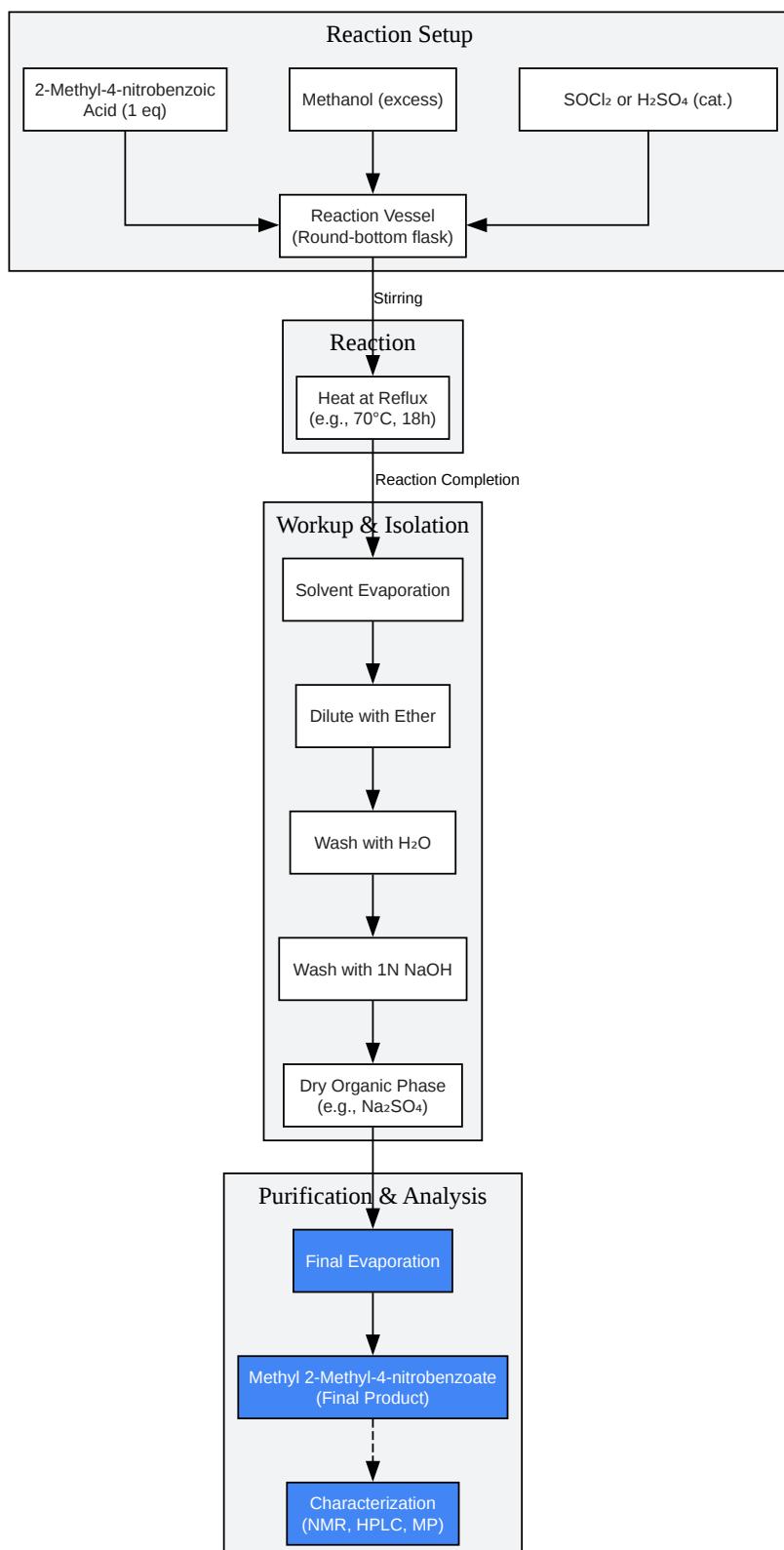
Methyl 2-methyl-4-nitrobenzoate is typically a pale yellow or off-white powder.[\[2\]](#) Its physical and chemical characteristics are crucial for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	195.17 g/mol	[1] [2]
Appearance	Pale yellow or off-white powder	[2]
Melting Point	74 - 78 °C	[2]
Solubility	Soluble in ethanol, ether, chloroform; insoluble in water.	[3]

For structural confirmation, ¹H NMR spectroscopy is a primary analytical method. The expected proton NMR data in CDCl₃ would show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. A reported ¹H NMR spectrum shows signals at approximately δ: 7.95 (m, 3H, Ar-H), 3.86 (s, 3H, OCH₃), and 2.59 (s, 3H, Ar-CH₃).[\[4\]](#)

Synthesis Protocol: Fischer Esterification of 2-Methyl-4-nitrobenzoic Acid


A reliable and common method for preparing **Methyl 2-methyl-4-nitrobenzoate** is the Fischer esterification of its parent carboxylic acid, 2-Methyl-4-nitrobenzoic acid, using methanol in the presence of an acid catalyst.

Mechanistic Insight

The Fischer esterification is a reversible, acid-catalyzed reaction. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H_2SO_4 or SOCl_2). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl oxygen of methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the final ester product. To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, in accordance with Le Châtelier's principle.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for **Methyl 2-Methyl-4-nitrobenzoate**.

Detailed Step-by-Step Protocol

This protocol is based on established procedures for Fischer esterification.[\[4\]](#)

- **Reagent Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrobenzoic acid (e.g., 16.5 mmol, 1 equivalent).
- **Reaction Setup:** Add a significant excess of methanol to the flask to act as both reactant and solvent.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of thionyl chloride (SOCl_2) or concentrated sulfuric acid dropwise to the stirring methanolic solution. Causality: The acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 70°C) and maintain this temperature with continuous stirring for 12-18 hours.[\[4\]](#) The progress can be monitored by Thin Layer Chromatography (TLC).
- **Initial Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dilute the residue with a suitable organic solvent like diethyl ether.[\[4\]](#) Transfer the solution to a separatory funnel and wash sequentially with water and a weak base such as 1N NaOH solution or saturated sodium bicarbonate solution.[\[4\]](#) Causality: The basic wash neutralizes any remaining acid catalyst and removes any unreacted carboxylic acid starting material as its water-soluble salt.
- **Drying and Isolation:** Dry the separated organic phase over an anhydrous drying agent (e.g., Na_2SO_4), filter, and evaporate the solvent under reduced pressure to yield the crude product.[\[4\]](#)
- **Purification and Validation:** The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The identity and purity of the final product should be confirmed by analytical methods such as HPLC, melting point determination, and ^1H NMR spectroscopy. This validation is a critical step in a self-validating protocol.

Applications in Pharmaceutical and Chemical Synthesis

Methyl 2-methyl-4-nitrobenzoate is a valuable intermediate in the synthesis of more complex molecules, primarily due to its functional group arrangement.[\[2\]](#)

- **Pharmaceutical Intermediate:** The compound serves as a key building block in the synthesis of various pharmaceuticals.[\[2\]](#) The nitro group is particularly important as it can be readily reduced to an amine (2-methyl-4-aminobenzoate). This amino derivative is a precursor for a wide range of heterocyclic structures used in drug discovery.[\[5\]](#) For instance, the parent acid, 2-methyl-4-nitrobenzoic acid, is a crucial intermediate for the aquaretic drug Tolvaptan and has been used in the synthesis of Raf kinase inhibitors for cancer research.[\[6\]](#)[\[7\]](#)
- **Organic Synthesis:** In a broader context, it is used to create complex molecules and explore new chemical pathways.[\[2\]](#) The nitro-substituted aromatic ring is activated for certain reactions and provides a handle for further functionalization.
- **Agrochemicals and Materials:** The compound also finds use in the synthesis of agrochemicals like herbicides and pesticides and can act as a modifier in polymer chemistry.[\[2\]](#)

Safety, Handling, and Storage

Proper handling of **Methyl 2-methyl-4-nitrobenzoate** is essential in a laboratory setting. While specific hazard data for this exact compound is limited, guidelines can be established based on its functional groups and related compounds like 2-methyl-4-nitrobenzoic acid and other nitrobenzoate esters.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[\[8\]](#)[\[9\]](#)
- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[8\]](#)[\[9\]](#) Avoid contact with skin and eyes.[\[3\]](#) Wash hands thoroughly after handling.[\[8\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2][9]
- First Aid Measures:
 - Skin Contact: Immediately flush skin with plenty of water.[10]
 - Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[10]
 - Inhalation: Move the person to fresh air.[10]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of significant exposure, seek medical attention.[10]

Conclusion

Methyl 2-methyl-4-nitrobenzoate is a strategically important chemical intermediate with a well-defined profile. Its straightforward synthesis via Fischer esterification and the versatile reactivity of its nitro and ester functional groups make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel organic materials. Adherence to rigorous synthesis protocols and safety procedures is paramount to leveraging this compound's full potential in research and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15088700, **Methyl 2-methyl-4-nitrobenzoate**.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
- ChemBK (2024). 2-methyl-4-nitrobenzoate Properties.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59164457, Methyl 4-acetyl-2-nitrobenzoate.
- Google Patents (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
- Cole-Parmer (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.
- Google Patents (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications.
- Organic Syntheses (n.d.). Benzoic acid, m-nitro-, methyl ester.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemical Synthesis Applications of 2-Methyl-4-nitrobenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Methyl 2-Methyl-4-nitrobenzoate | 62621-09-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2-Methyl-4-nitrobenzoate: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181074#methyl-2-methyl-4-nitrobenzoate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com